
Peroxide, dihexadecyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, dihexadecyl, is an organic peroxide compound characterized by the presence of two hexadecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to undergo a variety of chemical reactions, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, dihexadecyl, typically involves the reaction of hexadecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}{16}\text{H}{33}\text{OH} + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{33}\text{O}-\text{O}-\text{C}{16}\text{H}{33} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers is crucial to prevent premature decomposition of the peroxide during production and storage.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, dihexadecyl, can undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to hexadecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) and potassium iodide (KI).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles.
Major Products
Oxidation: Major products include hexadecyl alcohol and oxygen.
Reduction: The primary product is hexadecyl alcohol.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
Peroxide, dihexadecyl, has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of plastics, rubber, and other materials where controlled oxidation is required.
Mécanisme D'action
The mechanism of action of peroxide, dihexadecyl, involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Peroxide (H₂O₂): A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, dihexadecyl, is unique due to its long alkyl chains, which impart hydrophobic properties and make it suitable for applications in non-polar environments. This distinguishes it from simpler peroxides like hydrogen peroxide, which are more hydrophilic.
Propriétés
Numéro CAS |
42965-40-2 |
|---|---|
Formule moléculaire |
C32H66O2 |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
1-hexadecylperoxyhexadecane |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
PTCHOCKDDCIPGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


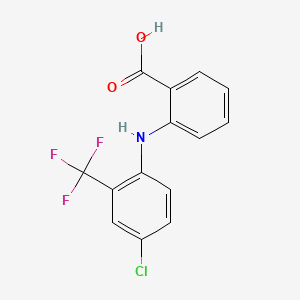
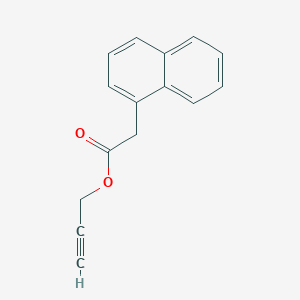
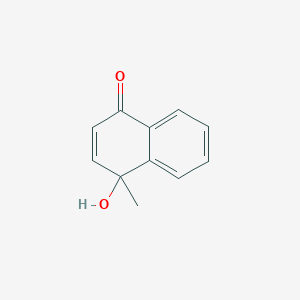


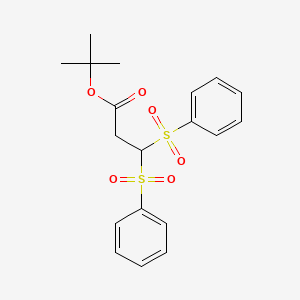
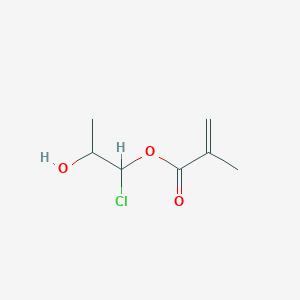


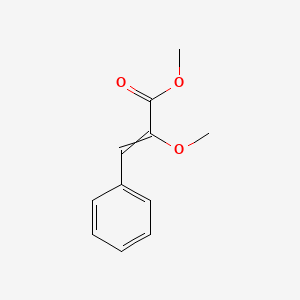

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
